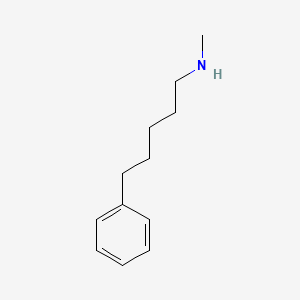

N-methyl-5-phenylpentan-1-amine

Description

N-Methyl-5-phenylpentan-1-amine is a secondary amine characterized by a pentan-1-amine backbone with a methyl group attached to the nitrogen atom and a phenyl substituent at the 5th carbon position. Its molecular formula is inferred as C₁₂H₁₉N, with a molecular weight of 177.29 g/mol, distinguishing it from its dimethyl analog (C₁₃H₂₁N, 191.31 g/mol) .

The phenyl group at the 5th carbon position introduces aromaticity and hydrophobicity, while the methyl group on the nitrogen reduces steric bulk compared to bulkier alkyl substituents. These structural features influence its physicochemical properties, such as a moderate LogP (estimated ~2.5–3.0), suggesting moderate lipophilicity suitable for membrane permeability in biological systems.

Properties

CAS No. |

4266-02-8 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-methyl-5-phenylpentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3 |

InChI Key |

HLZWAUHPNKCBEW-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing methyl(5-phenylpentyl)amine involves the nucleophilic substitution of a haloalkane with an amine.

Reductive Amination: Another method involves the reductive amination of 5-phenylpentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of methyl(5-phenylpentyl)amine typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines.

Scientific Research Applications

Chemistry: Methyl(5-phenylpentyl)amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of amines on cellular processes and receptor interactions .

Industry: In the industrial sector, methyl(5-phenylpentyl)amine can be used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of methyl(5-phenylpentyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various cellular pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-5-phenylpentan-1-amine with structurally related amines, focusing on substituents, molecular properties, and synthesis strategies.

Key Comparisons:

Substituent Effects on Basicity and Reactivity: The dimethyl analog (N,N-dimethyl-5-phenylpentan-1-amine) exhibits reduced basicity compared to the monomethyl derivative due to increased steric hindrance and electron-donating effects of the second methyl group .

Lipophilicity and Bioavailability :

- The dimethyl analog’s higher LogP (2.96 vs. ~2.8) suggests marginally greater lipid solubility, which may enhance tissue penetration but reduce aqueous solubility .

- The bicyclic ether substituent in ’s compound likely increases molecular rigidity and LogP, favoring interactions with hydrophobic biological targets .

Fe-catalyzed reactions () highlight the role of transition metals in constructing complex amine derivatives, though this may introduce challenges in purification .

Research Findings and Implications

- Thermodynamic Stability : The phenyl group at C5 likely stabilizes the compound via resonance, as seen in aromatic amines, though this may also increase susceptibility to oxidative metabolism .

Q & A

Q. Optimization Table :

| Method | Key Variables | Yield Range (Literature Analogs) | Reference |

|---|---|---|---|

| Reductive Amination | Solvent (THF), pH 7–8, 50–70°C | 60–85% | |

| Alkylation | Base (NaH/K2CO3), 0–5°C | 70–90% |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H-NMR : Expect signals for the methyl group on the amine (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). reports similar shifts for (R)-N-(4-methoxyphenyl)-5-phenylpent-1-en-2-amine, with backbone CH2 groups at δ 1.2–1.8 ppm .

- 13C-NMR : The quaternary carbon attached to the phenyl group appears at δ ~140–145 ppm .

- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula C12H19N (MW: 177.29 g/mol). Fragmentation patterns may include loss of the methylamine group (m/z 146).

- Infrared (IR) Spectroscopy : N-H stretches (secondary amine) appear at ~3300 cm⁻¹, and aromatic C-H stretches at ~3050 cm⁻¹ .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in experimental design, purity, or stereochemistry. Key strategies include:

Purity Validation : Use HPLC (as in ) to confirm enantiomeric excess and rule out impurities. For example, resolved enantiomers of a related compound using chiral columns, with retention times of 22.7–24.3 min .

Structural Analog Comparison : Compare results with structurally similar compounds (e.g., N-benzyl or thiophene-substituted analogs in and ) to identify substituent-specific effects .

Replication Under Controlled Conditions : Repeat assays with standardized protocols (e.g., fixed pH, temperature, and solvent systems) to isolate variables.

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., neurotransmitter receptors). notes that methoxy-substituted analogs exhibit distinct binding affinities due to steric and electronic effects .

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP (lipophilicity) and polar surface area to predict blood-brain barrier permeability. For example, phenylpentanamine analogs in show logP values >3, suggesting high membrane permeability .

- Docking Studies : ’s PubChem data for (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine provides a template for simulating receptor-ligand interactions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent degradation, as recommended for nitrosamine analogs in .

- Light Sensitivity : Amber glass vials are recommended to avoid photolytic decomposition, similar to protocols for N-(2-methoxyethyl) amines in .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amine group .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- Enantiomer-Specific Effects : demonstrates that (R)-enantiomers of phenylpentanamine derivatives exhibit distinct biological activities due to chiral center interactions with receptors. For example, the (R)-configuration of N-(4-methoxyphenyl)-5-phenylpent-1-en-2-amine showed 86% enantiomeric excess and specific optical rotation ([α]D²⁰ = −9.2) .

- Synthetic Control : Asymmetric synthesis methods (e.g., chiral catalysts or enzymatic resolution) can isolate active enantiomers. ’s alkylation route with sodium hydride may retain stereochemical integrity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. emphasizes avoiding skin contact for cyclopentane-based amines .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as advised for N-methylhex-5-en-2-amine in .

- Waste Disposal : Segregate chemical waste and consult hazardous material guidelines (e.g., EPA DSSTox in ) .

Advanced: How can researchers design analogs of this compound to enhance selectivity for neurotransmitter receptors?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate receptor affinity. ’s methoxy-substituted analogs show altered activity profiles .

- Backbone Optimization : Shorten or extend the pentyl chain to alter steric effects. compares pentyl, butyl, and hexyl analogs, highlighting chain-length-dependent antimicrobial activity .

- Pharmacophore Mapping : Use X-ray crystallography data (e.g., from PubChem in ) to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.